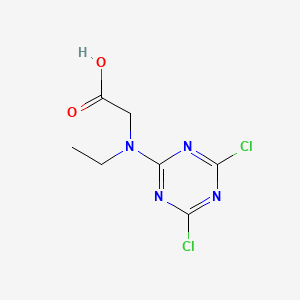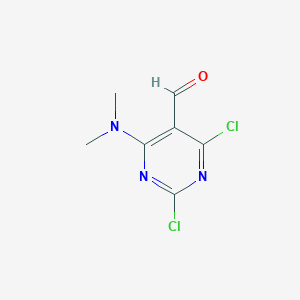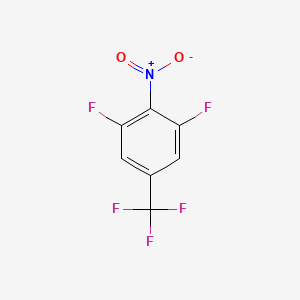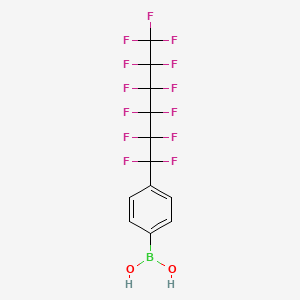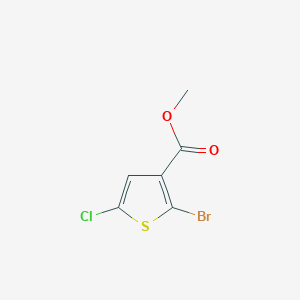
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dibenzoylmethane)mono(phenanthroline)erbium, commonly referred to as Er(dbm)3(phen), is a coordination compound where erbium is coordinated with three dibenzoylmethane (dbm) ligands and one phenanthroline (phen) ligand. This compound is part of a broader class of lanthanide complexes known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the following steps:
Preparation of Dibenzoylmethane Ligand: Dibenzoylmethane is synthesized through the Claisen condensation of benzaldehyde and acetophenone in the presence of a base.
Formation of Erbium Complex: Erbium chloride (ErCl3) is reacted with dibenzoylmethane in a solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Addition of Phenanthroline: Phenanthroline is then added to the reaction mixture, and the solution is stirred for several hours to allow the formation of the final complex.
Industrial Production Methods
Industrial production of Tris(dibenzoylmethane)mono(phenanthroline)erbium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of dibenzoylmethane and phenanthroline.
Coordination Reaction: The coordination reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Oxidation and Reduction: Tris(dibenzoylmethane)mono(phenanthroline)erbium can undergo redox reactions, particularly involving the erbium center.
Substitution Reactions: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reactions: Ligand exchange can be facilitated by using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized erbium species, while substitution reactions can yield new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, Tris(dibenzoylmethane)mono(phenanthroline)erbium is used as a precursor for the synthesis of other lanthanide complexes. Its unique coordination environment makes it a valuable model compound for studying coordination chemistry and ligand interactions.
Biology
In biological research, this compound is explored for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI). The luminescent properties of erbium complexes make them suitable for tracking and imaging biological processes.
Medicine
In medicine, Tris(dibenzoylmethane)mono(phenanthroline)erbium is investigated for its potential therapeutic applications, including targeted drug delivery and photodynamic therapy
Industry
Industrially, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its luminescent properties are harnessed to improve the efficiency and performance of these devices.
作用機序
The mechanism by which Tris(dibenzoylmethane)mono(phenanthroline)erbium exerts its effects is primarily through its coordination with ligands, which alters the electronic environment of the erbium ion. This coordination affects the compound’s optical and electronic properties, making it useful in various applications. The molecular targets and pathways involved include:
Electronic Transitions: The compound’s ability to undergo electronic transitions between different energy levels is key to its luminescent properties.
Ligand Field Effects: The ligands create a specific field around the erbium ion, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium (Eu(dbm)3(phen)): Similar in structure but with europium instead of erbium, this compound is also used for its luminescent properties.
Tris(dibenzoylmethane)mono(phenanthroline)terbium (Tb(dbm)3(phen)): Another similar compound with terbium, known for its green luminescence.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific luminescent properties, which differ from those of europium and terbium complexes. The erbium complex emits light in the near-infrared region, making it particularly useful for applications requiring deep tissue penetration in biological imaging and medical diagnostics.
特性
分子式 |
C57H41ErN2O6 |
|---|---|
分子量 |
1017.2 g/mol |
IUPAC名 |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChIキー |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
